1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine carboxamide class, characterized by a fused tricyclic core with a carboxamide substituent. Its synthesis involves:
Properties
IUPAC Name |
6-benzyl-N-(3,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-8-7-13-30-24(17)29-25-20(27(30)33)15-21(31(25)16-18-9-5-4-6-10-18)26(32)28-19-11-12-22(34-2)23(14-19)35-3/h4-15H,16H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLPTAULXOPQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a benzylic position in the compound suggests potential reactivity via free radical reactions. The compound may undergo nucleophilic substitution reactions, with the type of reaction (SN1 or SN2) potentially dependent on the substitution at the benzylic position.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to other compounds, it may influence pathways involving aromatic compounds and heterocyclic systems.
Biological Activity
1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Its unique molecular structure features a pyrimidine core fused with a pyrrolidine ring and is substituted with a benzyl group and methoxy groups, which are critical for its biological interactions.
- Molecular Formula : C27H24N4O4
- Molecular Weight : 468.51 g/mol
- IUPAC Name : 6-benzyl-N-(3,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets including enzymes and receptors involved in key cellular processes such as proliferation and apoptosis. These interactions are essential for understanding its pharmacological profile and therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer activity. For instance:
- Cell Lines Tested : The compound has shown promising results in inhibiting the growth of various cancer cell lines including Mia PaCa-2 (pancreatic cancer) and others.
- Mechanism : It is believed to modulate pathways such as mTORC1 signaling which is crucial for cell growth and metabolism. Inhibition of mTORC1 leads to reduced cell proliferation and enhanced autophagy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | <0.5 | mTORC1 inhibition; autophagy modulation |
| PANC-1 | TBD | TBD |
| RKO | TBD | TBD |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in cancer progression:
- Target Enzymes : Dihydrofolate reductase (DHFR) has been identified as a potential target due to its role in nucleotide synthesis.
Structure-Activity Relationship (SAR)
A structure–activity relationship study is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications on the pyrimidine core can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered pharmacokinetics |
Case Studies
A recent study demonstrated that derivatives of this compound exhibited submicromolar antiproliferative activity against pancreatic cancer cells. The study highlighted the importance of specific functional groups in enhancing biological activity and metabolic stability.
Example Case Study:
In a comparative analysis of various derivatives:
- Two derivatives showed significant antiproliferative activity with IC50 values below 0.5 µM.
- These compounds were noted for their ability to disrupt autophagic flux by interfering with mTORC1 reactivation.
Comparison with Similar Compounds
Key structural features :
- Carboxamide substituent : The 3,4-dimethoxyphenyl group contributes to hydrogen bonding and π-π stacking interactions with biological targets.
- 9-Methyl group : Stabilizes the tricyclic core and modulates steric effects .
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties are influenced by substitutions at N-1, C-9, and the carboxamide moiety. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings from Comparative Studies
Substitution at N-1 :
- Benzyl groups (as in the parent compound) improve target affinity over methyl or methoxypropyl chains .
- Methoxypropyl substituents (e.g., in 900870-38-4 ) increase logD values, suggesting enhanced membrane permeability .
Carboxamide Substituents :
- 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl : The 3,4-substitution pattern in the parent compound shows superior kinase inhibition due to optimized steric and electronic interactions .
- Phenyl vs. Phenylethyl : Phenylethyl groups (e.g., in 900870-38-4 ) reduce solubility but enhance hydrophobic binding .
C-9 Methyl Group :
- The methyl group at C-9 stabilizes the tricyclic core across all analogs, preventing ring distortion and maintaining planarity .
Biological Activity: Analogs with 3,4-dimethoxy or 2,4-dimethoxy substituents exhibit higher analgesic and kinase inhibitory activity compared to non-methoxy derivatives . Compounds lacking the carboxamide group (e.g., hydroxy derivatives) show reduced target specificity .
Preparation Methods
Preparation of 2,4-Dichloro-7H-Pyrrolo[2,3-d]Pyrimidine
The core structure is synthesized by chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃) and triethylamine (TEA) under reflux:
$$
\text{7H-pyrrolo[2,3-d]pyrimidine-2,4-diol} + 2\text{POCl}3 \xrightarrow{\text{TEA, 110°C}} \text{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine} + 2\text{H}3\text{PO}_4
$$
Optimized Conditions :
Functionalization at Position 4
The 4-chloro group is replaced with a methyl group via Pd-catalyzed cross-coupling with methylzinc bromide:
$$
\text{2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine} + \text{CH}3\text{ZnBr} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{THF}} \text{2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine}
$$
Key Data :
Installation of the N-(3,4-Dimethoxyphenyl)Carboxamide
Coupling with 3,4-Dimethoxyaniline
The 2-chloro group undergoes nucleophilic substitution with 3,4-dimethoxyaniline in the presence of K₂CO₃:
$$
\text{1-Benzyl-2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine} + \text{3,4-(MeO)}2\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-benzyl-N-(3,4-dimethoxyphenyl)-4-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide}
$$
Optimized Parameters :
Oxidation to 4-Oxo Derivative
The 4-methyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):
$$
\text{4-Methyl intermediate} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{4-oxo derivative}
$$
Reaction Metrics :
Final Cyclization to Pyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine
Formation of the Pyrido Ring
The dihydropyrido ring is formed via acid-catalyzed cyclization:
$$
\text{Linear intermediate} \xrightarrow{\text{H}2\text{SO}4, 100°C} \text{1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide}
$$
Critical Data :
Spectral Characterization and Validation
¹H NMR (500 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 8.12 | Pyrimidine H-6 |
| 7.32–7.25 | Benzyl aromatic |
| 6.85 | 3,4-Dimethoxyphenyl |
| 3.91 | OCH₃ |
| 2.61 | 9-CH₃ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
